1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
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Overview
Description
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a complex organosulfur compound
Preparation Methods
The synthesis of 1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves multiple steps. One common synthetic route includes the condensation of mercaptoethanol with formaldehyde to form the oxathiolane ring . . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds with biological molecules, while the chloroethyl group can undergo nucleophilic substitution reactions with cellular nucleophiles, potentially leading to the formation of covalent bonds with biomolecules . These interactions can disrupt normal cellular functions, leading to the compound’s biological effects.
Comparison with Similar Compounds
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- can be compared with other similar compounds such as:
1,3-Oxathiolane: A simpler analog without the oxime and chloroethylamino groups.
1,3-Oxathiolan-2-one: Another related compound with a different substitution pattern on the oxathiolane ring.
1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime, (Z)-: A derivative with a methylamino group instead of the chloroethylamino group.
Properties
CAS No. |
54266-74-9 |
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Molecular Formula |
C6H9ClN2O3S |
Molecular Weight |
224.67 g/mol |
IUPAC Name |
[(Z)-1,3-oxathiolan-4-ylideneamino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C6H9ClN2O3S/c7-1-2-8-6(10)12-9-5-3-11-4-13-5/h1-4H2,(H,8,10)/b9-5- |
InChI Key |
IDTLBKHHWDNEAQ-UITAMQMPSA-N |
Isomeric SMILES |
C1/C(=N/OC(=O)NCCCl)/SCO1 |
Canonical SMILES |
C1C(=NOC(=O)NCCCl)SCO1 |
Origin of Product |
United States |
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